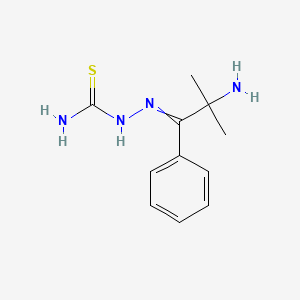
2-(2-Amino-2-methyl-1-phenylpropylidene)hydrazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-2-methyl-1-phenylpropylidene)hydrazine-1-carbothioamide is a compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a hydrazine-1-carbothioamide moiety, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-2-methyl-1-phenylpropylidene)hydrazine-1-carbothioamide typically involves the reaction of 2-amino-2-methyl-1-phenylpropan-1-one with hydrazinecarbothioamide. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. Techniques such as recrystallization and chromatography are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-2-methyl-1-phenylpropylidene)hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions result in compounds with different functional groups attached to the core structure .
Scientific Research Applications
2-(2-Amino-2-methyl-1-phenylpropylidene)hydrazine-1-carbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Amino-2-methyl-1-phenylpropylidene)hydrazine-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer effects. It also interacts with cellular pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarbothioamide: Shares the hydrazine-1-carbothioamide moiety but lacks the phenylpropylidene group.
2-Amino-2-methyl-1,3-propanediol: Similar in structure but with different functional groups.
Uniqueness
2-(2-Amino-2-methyl-1-phenylpropylidene)hydrazine-1-carbothioamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form complexes with metal ions and its potent antimicrobial and anticancer activities set it apart from similar compounds .
Properties
CAS No. |
90292-94-7 |
|---|---|
Molecular Formula |
C11H16N4S |
Molecular Weight |
236.34 g/mol |
IUPAC Name |
[(2-amino-2-methyl-1-phenylpropylidene)amino]thiourea |
InChI |
InChI=1S/C11H16N4S/c1-11(2,13)9(14-15-10(12)16)8-6-4-3-5-7-8/h3-7H,13H2,1-2H3,(H3,12,15,16) |
InChI Key |
VJVMTNVTMDMSHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=NNC(=S)N)C1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene](/img/structure/B14355957.png)

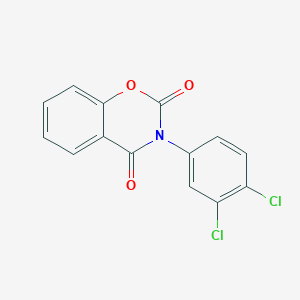
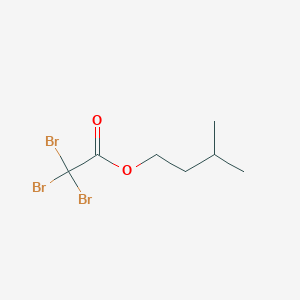
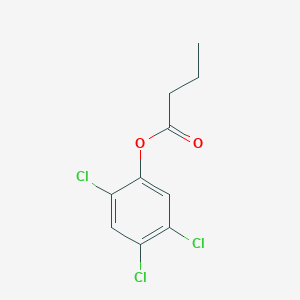

![2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]-](/img/structure/B14355997.png)
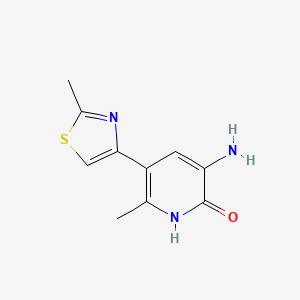

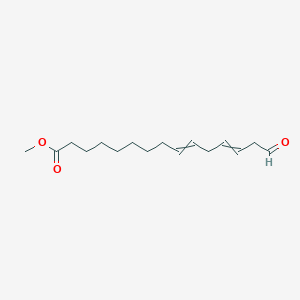
![[(4-Phenoxybutane-1-sulfonyl)methyl]benzene](/img/structure/B14356013.png)
![6-(Methylsulfanyl)-2-(trimethylsilyl)-5H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B14356030.png)
![(8-Formyl-8-methyl-1,4-dithiaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B14356032.png)

